A Technical Guide to the History of Borane Discovery and Synthesis
A Technical Guide to the History of Borane Discovery and Synthesis
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth exploration of the historical milestones, key scientific figures, and seminal synthetic methodologies that have shaped the field of borane chemistry. From their initial perplexing discovery to the elucidation of their unique bonding and their application in modern synthesis, this guide offers a technical overview for the scientific community.
The Dawn of Borane Chemistry: Alfred Stock's Pioneering Era (1912-1937)
The systematic study of boron hydrides, or boranes, was initiated by the German chemist Alfred Stock in the early 20th century.[1] Faced with compounds that were volatile, highly reactive, toxic, and spontaneously flammable in air, Stock developed groundbreaking experimental techniques, most notably the glass high-vacuum line, to handle these challenging substances.[1][2] This apparatus allowed for the manipulation of gaseous and volatile materials in the absence of air and grease, a critical innovation for the field.[3]
Stock's initial synthetic route involved the reaction of magnesium boride (Mg₃B₂) with acids like hydrochloric acid, which produced a mixture of boranes in low yields.[1] Through meticulous fractional distillation, he successfully isolated and characterized a series of boranes, including B₂H₆ (diborane), B₄H₁₀ (tetraborane), B₅H₉ (pentaborane), B₆H₁₀ (hexaborane), and B₁₀H₁₄ (decaborane).[3][4] He named them "boranes" in analogy to the alkanes.[1] Stock's work laid the entire foundation for borane chemistry, though the nature of their chemical bonding remained a profound mystery for decades.[4]
The American Chapter: Schlesinger, Brown, and the Advent of Borohydrides
Beginning in the 1930s, American chemists began to build upon Stock's work. A team led by Hermann I. Schlesinger and his student Herbert C. Brown at the University of Chicago made pivotal contributions, particularly during World War II when interest in boranes surged for potential applications, including as high-energy fuels.[1][2]
A significant breakthrough from Schlesinger's group was the development of the chemistry of anionic boron hydrides.[2] In 1940, Schlesinger and Brown reported the synthesis of the first alkali metal borohydride (B1222165), lithium borohydride (LiBH₄).[4] This was followed by the development of methods to produce sodium borohydride (NaBH₄), a nucleophilic and highly versatile reducing agent that has since become indispensable in organic synthesis for the reduction of aldehydes, ketones, and other functional groups.[4] This work effectively transformed boranes from laboratory curiosities into essential synthetic reagents.
Unraveling the Enigma: William Lipscomb and the Nature of Borane Bonding
The structures of boranes presented a major theoretical challenge. They are "electron-deficient," meaning they lack sufficient valence electrons to form conventional 2-center, 2-electron (2c-2e) covalent bonds between all adjacent atoms.[5][6] For decades, their stability was inexplicable using standard bonding theories.
In the 1950s, William N. Lipscomb, Jr., employed X-ray crystallography and quantum mechanical calculations to meticulously map the molecular structures of numerous boranes.[7][8] His work, for which he was awarded the Nobel Prize in Chemistry in 1976, revealed the novel bonding patterns that accommodate this electron deficiency.[7][9] Lipscomb's crucial insight was the concept of the 3-center, 2-electron (3c-2e) bond , where a single pair of electrons binds three atoms together.[7][10] He identified two primary types of these bonds in boranes:
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B-H-B hydrogen bridges : Often called "banana bonds," where two boron atoms are bridged by a hydrogen atom.[6]
-
B-B-B bonds : Where three boron atoms, typically at the corners of a triangle, share a single electron pair.[11]
This theoretical framework finally explained the structures and stability of the polyhedral boron clusters.
Caption: A timeline of the pivotal discoveries in borane chemistry.
Quantitative Data: Properties of Common Boranes
The physical properties of boranes vary with their molecular weight and structure. Generally, melting and boiling points increase with complexity.[1]
| Formula | Name | Classification | Melting Point (°C) | Boiling Point (°C) |
| B₂H₆ | Diborane(6) | - | -164.9 | -92.6 |
| B₄H₁₀ | Tetraborane(10) | arachno | -120 | 18 |
| B₅H₉ | Pentaborane(9) | nido | -46.6 | 48 |
| B₅H₁₁ | Pentaborane(11) | arachno | -123 | 63 |
| B₆H₁₀ | Hexaborane(10) | nido | -62.3 | 108 |
| B₁₀H₁₄ | Decaborane(14) | nido | 99.7 | 213 |
Data compiled from reference[12]. Classification is based on Wade's rules.
Experimental Protocols: Key Syntheses
Synthesis of Diborane(6), B₂H₆
Diborane (B8814927) is the simplest isolable borane and a critical starting material for the synthesis of higher boranes and organoborane reagents.[1]
Method 1: Laboratory Scale (Oxidation of Sodium Borohydride)
This method is convenient for small-scale laboratory preparations.[13][14][15]
-
Reaction: 2NaBH₄ + I₂ → B₂H₆ (g) + 2NaI + H₂ (g)
-
Apparatus: A two-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a cold trap (-196 °C, liquid nitrogen) for collecting the diborane.
-
Procedure:
-
A solution of sodium borohydride (NaBH₄) in a suitable ether solvent, such as diglyme (B29089) (bis(2-methoxyethyl) ether), is placed in the reaction flask.
-
A solution of iodine (I₂) in the same solvent is placed in the dropping funnel.
-
The NaBH₄ solution is stirred, and the iodine solution is added dropwise at room temperature.
-
A stream of dry, inert gas (e.g., nitrogen or argon) is passed through the apparatus to carry the gaseous diborane product into the cold trap, where it condenses as a white solid.
-
The reaction is typically run for 2-3 hours, after which the collected diborane can be carefully warmed to room temperature to be used as a gas.
-
Method 2: Industrial Scale (Reduction of Boron Trifluoride)
This method is commonly used for large-scale industrial production.[14][15]
-
Reaction: 2BF₃ + 6NaH → B₂H₆ (g) + 6NaF
-
Apparatus: A high-temperature reactor capable of handling slurries and gaseous products.
-
Procedure:
-
A slurry of sodium hydride (NaH) in an appropriate high-boiling solvent is prepared in the reactor.
-
Gaseous boron trifluoride (BF₃) is bubbled through the heated slurry (typically >180 °C).
-
The gaseous diborane produced is continuously removed from the reactor, purified, and compressed into cylinders for storage.
-
Caption: A workflow diagram for the laboratory synthesis of diborane.
Synthesis of Decaborane(14), B₁₀H₁₄
Decaborane (B607025) is a key air-stable borane cluster that serves as a primary entry point into higher boranes and carboranes.[16]
Method 1: Classical Method (Pyrolysis of Diborane)
This was the original method developed by Alfred Stock.[16]
-
Reaction: 5B₂H₆ → B₁₀H₁₄ + 8H₂ (simplified)
-
Procedure: Diborane gas is passed through a heated tube (pyrolysis), typically at temperatures between 100-250 °C. This process yields a complex mixture of boranes from which decaborane, a solid, can be separated from the more volatile products by fractional condensation. This method generally results in low yields and a complex mixture of products.
Method 2: Modern Method (Oxidation of [B₁₁H₁₄]⁻)
This contemporary route is safer, more efficient, and avoids the direct handling of large quantities of diborane.[16][17][18]
-
Step 1 (Formation of [B₁₁H₁₄]⁻): Sodium borohydride (NaBH₄) is reacted with boron trifluoride etherate (BF₃·O(C₂H₅)₂) in a high-boiling ether like diglyme. The mixture is heated (e.g., to 105 °C) to form the sodium salt of the tetradecahydroundecaborate(-1) ion, Na[B₁₁H₁₄], in situ.
-
Step 2 (Oxidation to B₁₀H₁₄): The resulting solution containing the [B₁₁H₁₄]⁻ ion is cooled and then oxidized. A variety of oxidizing agents with an electrode potential of at least +0.6 volts can be used, such as aqueous ferric chloride (FeCl₃) or sodium dichromate (Na₂Cr₂O₇).
-
Workup: The decaborane product is then extracted from the reaction mixture into an organic solvent (e.g., benzene (B151609) or hexane), dried, and purified by filtration and crystallization or sublimation. This method provides significantly higher and more reliable yields of decaborane.
Caption: A diagram showing the classification of borane clusters.
References
- 1. Borane | Description, Structure, & Facts | Britannica [britannica.com]
- 2. Boranes - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.com [encyclopedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. grademiners.com [grademiners.com]
- 6. Borane: Structure, Formula, Reactions & Uses Explained [vedantu.com]
- 7. William Nunn Lipscomb, Jr. | Nobel Prize, Quantum Chemistry, Biophysicist | Britannica [britannica.com]
- 8. nobelprize.org [nobelprize.org]
- 9. nobelprize.org [nobelprize.org]
- 10. William Lipscomb - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. homes.nano.aau.dk [homes.nano.aau.dk]
- 13. Diborane: Structure, Properties, Preparation & Uses [allen.in]
- 14. quora.com [quora.com]
- 15. Diborane - Wikipedia [en.wikipedia.org]
- 16. Decaborane: From Alfred Stock and Rocket Fuel Projects to Nowadays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US4115521A - Process for the synthesis of decaborane(14) - Google Patents [patents.google.com]
- 18. CA1040386A - Process for the synthesis of decaborane(14) - Google Patents [patents.google.com]
